

# Henagliflozin: A Cross-Validation of Efficacy and Safety in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

**Henagliflozin**, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a promising therapeutic agent for the management of type 2 diabetes mellitus (T2DM). This guide provides a comprehensive comparison of **Henagliflozin**'s performance with other SGLT2 inhibitors, supported by available experimental data. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a detailed overview of its clinical trial outcomes, experimental protocols, and mechanism of action.

### **Efficacy in Type 2 Diabetes Mellitus**

**Henagliflozin** has demonstrated significant efficacy in glycemic control, both as a monotherapy and as an add-on to metformin, primarily in Chinese patient populations.

## **Monotherapy**

A Phase III, multicenter, randomized, double-blind, placebo-controlled trial evaluated **Henagliflozin** monotherapy in 468 adult patients with T2DM inadequately controlled by diet and exercise alone.[1] The primary endpoint was the change in HbA1c from baseline at 24 weeks.



| Outcome                                                | Placebo | Henagliflozin 5 mg | Henagliflozin 10<br>mg |
|--------------------------------------------------------|---------|--------------------|------------------------|
| Change in HbA1c from Baseline (%)                      | -       | -0.91[1]           | -0.94[1]               |
| Change in Body<br>Weight from Baseline<br>(kg)         | -       | -1.3[1]            | -1.5[1]                |
| Change in Systolic Blood Pressure from Baseline (mmHg) | -       | -5.1[1]            | -4.4[1]                |

Table 1: Efficacy of **Henagliflozin** Monotherapy at 24 Weeks[1]

## **Add-on Therapy to Metformin**

In a similar Phase III trial, **Henagliflozin** was assessed as an add-on therapy in 483 T2DM patients inadequately controlled with metformin.[2]



| Outcome                                                             | Placebo +<br>Metformin | Henagliflozin 5 mg<br>+ Metformin | Henagliflozin 10<br>mg + Metformin |
|---------------------------------------------------------------------|------------------------|-----------------------------------|------------------------------------|
| Change in HbA1c from Baseline (%)                                   | -                      | -0.76[2]                          | -0.80[2]                           |
| Change in Fasting Plasma Glucose from Baseline (mmol/L)             | -                      | Significant Reduction[2]          | Significant Reduction[2]           |
| Change in 2-hour Postprandial Plasma Glucose from Baseline (mmol/L) | -                      | Significant Reduction[2]          | Significant Reduction[2]           |
| Change in Body<br>Weight from Baseline<br>(kg)                      | -                      | Significant Reduction[2]          | Significant Reduction[2]           |
| Change in Blood Pressure from Baseline (mmHg)                       | -                      | Significant Reduction[2]          | Significant Reduction[2]           |

Table 2: Efficacy of **Henagliflozin** as Add-on Therapy to Metformin at 24 Weeks[2]

# Investigational Studies in Specific Patient Populations

The therapeutic potential of **Henagliflozin** is being explored in other patient populations, including those with chronic kidney disease (CKD) and heart failure with preserved ejection fraction (HFpEF). However, quantitative data from these ongoing trials are not yet available.

#### **Chronic Kidney Disease (CKD)**

The HERO-aCKD (**Henagliflozin** for Renal Outcomes in Advanced Chronic Kidney Disease) trial is a multicenter, prospective, randomized, controlled study designed to evaluate the effect of **Henagliflozin** on renal outcomes in non-dialysis patients with advanced CKD.[3][4]



### **Heart Failure with Preserved Ejection Fraction (HFpEF)**

The HELD-HF (**Henagliflozin** on Left Ventricular Mass Index in Dialysis Patients with HFpEF) trial is a multicenter, randomized, double-blind, placebo-controlled study assessing the impact of **Henagliflozin** on left ventricular mass index in dialysis patients with HFpEF.[5][6][7][8]

# Experimental Protocols Phase III Monotherapy Trial (NCT03159052)

- Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.[1]
- Population: 468 adult patients with T2DM and inadequate glycemic control with diet and exercise.[1]
- Intervention: Once-daily oral Henagliflozin (5 mg or 10 mg) or placebo for 24 weeks, followed by a 28-week extension period where the placebo group was switched to Henagliflozin.[1]
- Primary Endpoint: Change in HbA1c from baseline to week 24.[1]
- Secondary Endpoints: Changes in fasting plasma glucose, 2-hour postprandial glucose, body weight, and blood pressure.[1]





Click to download full resolution via product page

Caption: Workflow of the Phase III Henagliflozin Monotherapy Trial.

# **Mechanism of Action and Signaling Pathways**

**Henagliflozin**, like other SGLT2 inhibitors, primarily works by inhibiting the sodium-glucose cotransporter 2 in the proximal convoluted tubules of the kidneys. This action reduces the



reabsorption of filtered glucose from the tubular fluid and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion and lowering blood glucose levels.[9][10]

The pleiotropic cardiorenal protective effects of SGLT2 inhibitors are attributed to a variety of mechanisms beyond glycemic control. These include hemodynamic, metabolic, and direct cellular effects.





Click to download full resolution via product page

Caption: Proposed Mechanism of Action of Henagliflozin and SGLT2 Inhibitors.

## **Comparative Landscape and Future Directions**

Currently, there is a notable absence of direct head-to-head clinical trials comparing **Henagliflozin** with other SGLT2 inhibitors. The majority of the available data for **Henagliflozin** is derived from studies conducted exclusively within the Chinese population. This highlights a critical need for further research to establish the comparative efficacy and safety of **Henagliflozin** in a more diverse, global population.

The ongoing HERO-aCKD and HELD-HF trials are poised to provide crucial insights into the role of **Henagliflozin** in patients with CKD and HFpEF, respectively. The results of these studies will be instrumental in defining its therapeutic position within the broader class of SGLT2 inhibitors and its applicability to a wider range of patient profiles.

#### Conclusion

Henagliflozin has demonstrated robust efficacy in improving glycemic control and other metabolic parameters in patients with type 2 diabetes, particularly within the Chinese population. Its mechanism of action aligns with the established cardiorenal protective effects of the SGLT2 inhibitor class. However, the lack of direct comparative data and studies in non-Chinese ethnic groups are significant limitations. Future research, including the outcomes of ongoing trials in specific high-risk populations, will be essential to fully elucidate the cross-validated effects of Henagliflozin and its place in the global therapeutic landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Henagliflozin monotherapy in patients with type 2 diabetes inadequately controlled on diet and exercise: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 2. Henagliflozin as add-on therapy to metformin in patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinConnect | Effect of Henagliflozin on Renal Outcomes in [clinconnect.io]
- 5. Effect of henagliflozin on left ventricular mass index in dialysis patients with HFpEF (HELD-HF): protocol for a multicentre, randomised, double-blind, placebo-controlled trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of henagliflozin on left ventricular mass index in dialysis patients with HFpEF (HELD-HF): protocol for a multicentre, randomised, double-blind, placebo-controlled trial -PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASN 2025重磅:全球首个!恒格列净为透析合并HFpEF患者带来心脏保护新证据|肾脏|治疗|安慰剂|顾乐怡|癌症患者\_网易订阅[163.com]
- 9. probiologists.com [probiologists.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Henagliflozin: A Cross-Validation of Efficacy and Safety in Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607935#cross-validation-of-henagliflozin-s-effects-indifferent-patient-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com